molecular formula C9H17NO2S B035368 [Methyl(1-thioxohexyl)amino]acetic acid CAS No. 107648-72-6

[Methyl(1-thioxohexyl)amino]acetic acid

Cat. No. B035368
CAS RN: 107648-72-6
M. Wt: 203.3 g/mol
InChI Key: UOWKAZHIBXWTQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Methyl(1-thioxohexyl)amino]acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as methionine sulfoximine (MSO) and is a potent inhibitor of glutamine synthetase.

Mechanism of Action

MSO works by inhibiting the activity of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. Glutamine is an essential amino acid that plays a crucial role in various cellular processes, including protein synthesis, energy metabolism, and cell signaling. Inhibition of glutamine synthetase by MSO leads to a decrease in the levels of glutamine, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
MSO has been found to have various biochemical and physiological effects. Inhibition of glutamine synthetase by MSO leads to a decrease in the levels of glutamine, which in turn affects various cellular processes. MSO has been found to have a significant impact on the growth and proliferation of cancer cells, making it a potential target for cancer therapy.

Advantages and Limitations for Lab Experiments

MSO has several advantages and limitations for lab experiments. One of the significant advantages of MSO is its potency and specificity towards glutamine synthetase. MSO has been found to be effective in inhibiting the activity of glutamine synthetase in various cell lines. However, one of the limitations of MSO is its potential toxicity towards cells. MSO has been found to be toxic towards some cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on MSO. One of the potential future directions is the development of MSO-based cancer therapies. MSO has been found to be effective in inhibiting the growth and proliferation of cancer cells, making it a potential target for cancer therapy. Another potential future direction is the study of MSO's impact on various cellular processes. MSO has been found to affect various cellular processes, including protein synthesis, energy metabolism, and cell signaling. Further research on MSO's impact on these processes can provide valuable insights into the role of glutamine in cellular processes.
Conclusion:
In conclusion, MSO is a potent inhibitor of glutamine synthetase that has gained significant attention in the field of scientific research. MSO has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology. The synthesis of MSO involves the reaction of methionine with hydroxylamine in the presence of a catalyst. MSO works by inhibiting the activity of glutamine synthetase, which leads to a decrease in the levels of glutamine and affects various cellular processes. MSO has several advantages and limitations for lab experiments, and there are several future directions for the research on MSO.

Scientific Research Applications

MSO has been extensively studied in various scientific research fields, including neuroscience, cancer research, and immunology. MSO has been found to be a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine. Inhibition of glutamine synthetase by MSO has been shown to have a significant impact on the growth and proliferation of cancer cells, making it a potential target for cancer therapy.

properties

CAS RN

107648-72-6

Product Name

[Methyl(1-thioxohexyl)amino]acetic acid

Molecular Formula

C9H17NO2S

Molecular Weight

203.3 g/mol

IUPAC Name

2-[hexanethioyl(methyl)amino]acetic acid

InChI

InChI=1S/C9H17NO2S/c1-3-4-5-6-8(13)10(2)7-9(11)12/h3-7H2,1-2H3,(H,11,12)

InChI Key

UOWKAZHIBXWTQM-UHFFFAOYSA-N

SMILES

CCCCCC(=S)N(C)CC(=O)O

Canonical SMILES

CCCCCC(=S)N(C)CC(=O)O

synonyms

Glycine, N-methyl-N-(1-thioxohexyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1 A (1), (2) and (3) except substituting sarcosine methyl ester hydrochloride of glycine ethyl ester hydrochloride, the title compound is obtained.
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